In Vitro Target Profiling of 6-(1H-Imidazol-1-yl)-2-Phenylquinazoline Hydrochloride (CR4056)
In Vitro Target Profiling of 6-(1H-Imidazol-1-yl)-2-Phenylquinazoline Hydrochloride (CR4056)
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This document provides a comprehensive technical overview of the in vitro target profile of CR4056 (6-(1H-imidazol-1-yl)-2-phenylquinazoline hydrochloride), a first-in-class analgesic agent. As a Senior Application Scientist, this guide is structured to provide drug development professionals with not only the data but also the scientific rationale behind the experimental strategies employed to elucidate the compound's mechanism of action. CR4056 has been identified as a selective ligand for Imidazoline-2 (I2) binding sites, a modulator of Monoamine Oxidase A (MAO-A), and an inhibitor of N-methyl-D-aspartate (NMDA) receptor activity.[1][2][3] This guide details the binding affinity, functional activity, and cellular effects of CR4056, underscoring a multi-target engagement profile that contributes to its potent analgesic properties observed in preclinical and clinical settings.[4][5][6] The methodologies, key findings, and their mechanistic implications are discussed in detail to provide a robust framework for understanding this novel therapeutic candidate.
Introduction: The Rationale for Comprehensive Target Profiling
CR4056 is a novel, orally active small molecule developed for the treatment of inflammatory and neuropathic pain.[7][8] Early characterization identified it as a high-affinity ligand for Imidazoline-2 (I2) binding sites, a class of proteins whose function is still under investigation but is strongly implicated in pain modulation.[4][5] However, a compound's therapeutic efficacy and safety profile are defined by the totality of its molecular interactions. Therefore, a comprehensive in vitro target profiling campaign is not merely a screening exercise but a fundamental necessity. It serves three critical functions:
-
Mechanism of Action (MoA) Elucidation: To confirm primary targets and uncover additional interactions that may contribute to the therapeutic effect.
-
Selectivity and Safety Assessment: To identify potential off-target interactions that could lead to adverse effects, enabling a predictive assessment of the therapeutic window.
-
Drug Development Strategy: To inform lead optimization, guide the design of in vivo pharmacology studies, and support regulatory submissions.
This guide is built upon the foundational principle that a thorough understanding of a compound's in vitro pharmacology is the bedrock of successful drug development. We will explore how a multi-faceted approach, combining binding assays, functional enzyme assays, electrophysiology, and cell-based functional screens, was used to construct a detailed portrait of CR4056's molecular interactions.
Primary Target Engagement: A Triad of Activity
The analgesic activity of CR4056 appears to stem from its engagement with at least three distinct molecular targets. The initial discovery of its affinity for I2 binding sites was expanded through systematic screening to include MAO-A and NMDA receptors.
Imidazoline-2 (I2) Binding Sites
I2 binding sites are a heterogeneous class of proteins recognized as a key target for novel analgesics.[7] CR4056 was characterized as a selective ligand for these sites.
-
Binding Affinity: In competitive radioligand binding assays using rat whole-brain membranes and the I2-selective radioligand [3H]2-BFI, CR4056 demonstrated sub-micromolar affinity. It inhibited [3H]2-BFI binding with an IC50 value of 596 ± 76 nM .[3] This confirms a direct and high-affinity interaction with central I2 binding sites. The analgesic effects of CR4056 in vivo are completely suppressed by the I2/α2-adrenoceptor antagonist idazoxan, confirming that engagement with I2 sites is a primary requirement for its efficacy.[9][10]
Monoamine Oxidase A (MAO-A)
There is significant pharmacological evidence for the functional modulation of monoamine oxidase (MAO) by I2 site ligands.[5][10] Given this linkage, the activity of CR4056 against MAO isoforms was a critical investigative path.
-
Binding and Functional Inhibition: CR4056 was found to be a potent and selective inhibitor of MAO-A.
-
Selectivity: The compound is highly selective for the A isoform of the enzyme, with its inhibitory activity against MAO-B being approximately two orders of magnitude lower.[3] This selective inhibition of MAO-A is known to increase synaptic levels of norepinephrine and serotonin, which play a key role in descending pain control pathways.[11] The interaction is believed to be allosteric, a common feature of I2 ligands that modulate MAO activity.[8][9]
N-Methyl-D-Aspartate (NMDA) Receptors
Building on the established role of NMDA receptors in pain signaling and central sensitization, the effect of CR4056 on this target was investigated, revealing a novel modulatory role.[1]
-
Functional Inhibition: Using whole-cell patch-clamp electrophysiology on primary cortical neurons, CR4056 was shown to decrease NMDA- and glycine-elicited currents in a dose-dependent manner, with an IC50 of 5.3 ± 0.1 µM .[1] The antagonism was characterized as reversible, non-competitive, and voltage-independent.[1]
-
Subunit Selectivity: Further investigation using fibroblasts expressing recombinant NMDA receptors revealed a preferential modulation of specific subunits. CR4056 demonstrated higher potency and efficacy on receptors containing the GluN2B subunit (IC50 = 11 ± 2 µM) compared to those containing the GluN2A subunit (IC50 = 21 ± 12 µM) .[1] This preference for GluN2B-containing receptors is a favorable pharmacological profile, as antagonists of this subunit have shown good analgesic properties with fewer side effects.[1]
The following diagram illustrates the overall workflow for identifying and characterizing the primary targets of CR4056.
Off-Target Profiling and Selectivity
A critical component of any drug development program is to ensure the compound's selectivity for its intended targets. A broad screening panel is the industry-standard approach to identify potential liabilities early.
CR4056 was evaluated at a concentration of 10 µM against a comprehensive panel of over 60 pharmacologically relevant targets.[3][4] This panel included a wide range of G-protein coupled receptors (adrenergic, serotonergic, dopaminergic, opioid, cholinergic), ion channels, transporters, and enzymes.[3][12]
The results were unequivocal: outside of its high-affinity interactions with I2 binding sites and MAO-A, CR4056 was inactive across the entire panel, showing less than 10% inhibition of specific binding for the vast majority of targets.[3] This "clean" profile is highly desirable, as it suggests a low propensity for mechanism-based side effects mediated by common pathways. The lack of affinity for opioid receptors is particularly noteworthy, positioning CR4056 as a non-opioid analgesic.[8][11]
Cellular Functional Assays: Inhibition of PKCε Translocation
Beyond direct binding and enzyme inhibition, understanding a compound's effect on cellular signaling pathways provides deeper mechanistic insight. Protein Kinase C epsilon (PKCε) is a critical enzyme in pain sensitization, and its translocation to the cell membrane is a key activation step.
-
Inhibition of PKCε Translocation: In cultured rat sensory neurons, CR4056 was shown to be a powerful and rapidly-acting inhibitor of bradykinin-induced PKCε translocation.[4] This effect was observed at concentrations consistent with its other activities and is a shared mechanism with other known analgesics.[4]
-
Signaling Pathway: The inhibitory effect of CR4056 on PKCε translocation was blocked by pertussis toxin, which strongly implies the involvement of Gi/o proteins in the upstream signaling cascade.[4] Surprisingly, this effect was not blocked by the I2 antagonist idazoxan, suggesting that CR4056 may act through a specific, idazoxan-insensitive subtype of I2 binding site or a novel mechanism linked to Gi protein activation.[4]
This finding connects the initial receptor binding event to a downstream cellular function directly relevant to pain signaling.
Data Summary
The quantitative data from the in vitro profiling of CR4056 are summarized below for clarity and direct comparison.
Table 1: Primary Target Affinity and Potency of CR4056
| Target | Assay Type | System | Parameter | Value | Reference |
| Imidazoline-2 (I2) Site | Radioligand Binding | Rat Brain Membranes | IC50 | 596 ± 76 nM | [3] |
| Monoamine Oxidase A (MAO-A) | Radioligand Binding | Rat Cerebral Membranes | IC50 | 358 ± 12 nM | [2][3] |
| Monoamine Oxidase A (MAO-A) | Functional Enzyme | Human Recombinant | IC50 | 202.7 ± 10.3 nM | [2][3] |
| Monoamine Oxidase B (MAO-B) | Functional Enzyme | Human Recombinant | IC50 | >20,000 nM | [3] |
| NMDA Receptor (Total) | Electrophysiology | Rat Cortical Neurons | IC50 | 5.3 ± 0.1 µM | [1] |
| NMDA Receptor (GluN2A) | Electrophysiology | Recombinant | IC50 | 21 ± 12 µM | [1] |
| NMDA Receptor (GluN2B) | Electrophysiology | Recombinant | IC50 | 11 ± 2 µM | [1] |
Detailed Experimental Methodologies
To ensure scientific integrity and reproducibility, the core protocols used for the in vitro characterization of CR4056 are outlined here.
Radioligand Binding Assays (I2 and MAO-A)
This protocol is designed to determine the binding affinity (IC50) of a test compound for a specific receptor or binding site by measuring the displacement of a radiolabeled ligand.
-
Objective: Quantify the affinity of CR4056 for I2 binding sites and MAO-A.
-
Materials:
-
Tissue Homogenate: Rat whole-brain or cerebral membranes.
-
Radioligands: [3H]2-BFI for I2 sites; [3H]Ro 41-1049 for MAO-A.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Test Compound: CR4056, serially diluted.
-
Non-specific control: High concentration of a known non-labeled ligand (e.g., Cirazoline for I2).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of CR4056 in assay buffer.
-
In a 96-well plate, combine the membrane preparation, the specific radioligand at a fixed concentration (near its Kd), and either buffer (for total binding), non-specific control, or CR4056.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent inhibition of specific binding against the log concentration of CR4056 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
MAO-A Functional Enzyme Inhibition Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of MAO-A.
-
Objective: Determine the functional potency (IC50) of CR4056 as an inhibitor of MAO-A.
-
Materials:
-
Enzyme: Human recombinant MAO-A.
-
Assay Kit: e.g., MAO-Glo™ Assay (Promega), which uses a luciferin derivative as a substrate.
-
Substrate: The kit provides a substrate that is converted by MAO into a product that can be detected via a coupled luciferin-luciferase reaction.
-
Test Compound: CR4056, serially diluted.
-
Luminometer for signal detection.
-
-
Procedure:
-
Prepare serial dilutions of CR4056.
-
Add the MAO-A enzyme to the wells of a 96-well plate.
-
Add the CR4056 dilutions or control vehicle to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the MAO substrate. Incubate for a set time (e.g., 60 minutes) at 37°C.
-
Add the Luciferin Detection Reagent, which stops the MAO reaction and initiates the light-generating second reaction.
-
Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition of enzyme activity relative to the vehicle control and plot against the log concentration of CR4056 to determine the IC50 value.
-
Conclusion and Future Directions
The comprehensive in vitro profiling of CR4056 reveals a unique and compelling pharmacological profile. It is not merely an "I2 ligand" but a multi-target modulator that engages with I2 binding sites, MAO-A, and NMDA receptors at therapeutically relevant concentrations. The high degree of selectivity observed in broad panel screening suggests a favorable safety profile.
-
Synergistic Mechanism: The triad of target interactions—I2 binding, selective MAO-A inhibition (increasing descending pain control neurotransmitters), and direct modulation of NMDA receptors (reducing central sensitization)—provides a powerful, multi-pronged rationale for the potent analgesia observed in vivo.[1][11]
-
Novel Cellular Effects: The inhibition of PKCε translocation via a Gi-protein-coupled, yet potentially idazoxan-insensitive, pathway points to a novel signaling mechanism that warrants further investigation.[4]
Future in vitro studies should focus on dissecting the specific I2 binding site subtypes involved in its actions and further exploring the downstream consequences of its modulatory effect on NMDA receptor signaling in different neuronal populations. This detailed in vitro characterization provides a solid foundation for the continued clinical development of CR4056 as a promising non-opioid analgesic.
References
-
Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties. (2022). Frontiers in Molecular Neuroscience. [Link]
-
Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Taylor & Francis Online. [Link]
-
Vellani, V., et al. (2019). CR4056, a powerful analgesic imidazoline-2 receptor ligand, inhibits the inflammation-induced PKCε phosphorylation and membrane translocation in sensory neurons. British Journal of Pharmacology, via PMC. [Link]
-
Meregalli, C., et al. (2012). CR4056, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats. Journal of Pain Research, via PMC. [Link]
-
Lanza, M., et al. (2014). Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats. British Journal of Pharmacology, via PMC. [Link]
-
Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Journal of Pain Research, via PMC. [Link]
-
Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. Dove Medical Press. [Link]
-
Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. PubMed. [Link]
-
Ferrari, F., et al. (2011). Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain. ResearchGate. [Link]
-
Rovati, L. C., et al. (2019). Efficacy and safety of the first-in-class imidazoline-2 receptor ligand CR4056 in pain from knee osteoarthritis and disease phenotypes: a randomized, double-blind, placebo-controlled phase 2 trial. ResearchGate. [Link]
-
CR4056 Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Comi, E., et al. (2017). Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis. Journal of Pain Research, via PMC. [Link]
Sources
- 1. Frontiers | Modulation of NMDA receptor activity by CR4056, an imidazoline-2 receptor ligand with analgesic properties [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CR4056, a powerful analgesic imidazoline‐2 receptor ligand, inhibits the inflammation‐induced PKCε phosphorylation and membrane translocation in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic efficacy of CR4056, a novel imidazoline-2 receptor ligand, in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CR4056 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Efficacy of CR4056, a first-in-class imidazoline-2 analgesic drug, in comparison with naproxen in two rat models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of imidazoline I2 binding sites by CR4056 relieves postoperative hyperalgesia in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. CR4056, a new analgesic I2 ligand, is highly effective against bortezomib-induced painful neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
